
N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride is a chemical compound with a complex structure that includes an indanamine core, a phenyl group, and a diethylaminoacetyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-phenyl-1-indanone with diethylamine in the presence of a suitable catalyst to form the intermediate N-(2-diethylaminoacetyl)-2-phenyl-1-indanone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups.
Wissenschaftliche Forschungsanwendungen
N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Procainamide: An antiarrhythmic agent with a similar diethylaminoethyl group.
Cyclopentolate: An anticholinergic compound with a related structure.
Uniqueness
N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound for research and development .
Eigenschaften
CAS-Nummer |
63992-23-4 |
|---|---|
Molekularformel |
C21H27ClN2O |
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
2-(diethylamino)-N-(2-phenyl-2,3-dihydro-1H-inden-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C21H26N2O.ClH/c1-3-23(4-2)15-20(24)22-21-18-13-9-8-12-17(18)14-19(21)16-10-6-5-7-11-16;/h5-13,19,21H,3-4,14-15H2,1-2H3,(H,22,24);1H |
InChI-Schlüssel |
ZLLQCFRABSLNFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)NC1C(CC2=CC=CC=C12)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



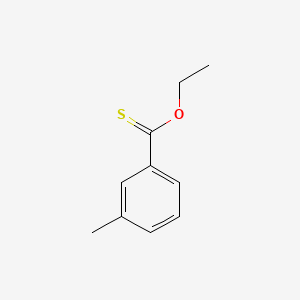
![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
methyl}thymidine](/img/structure/B14489555.png)
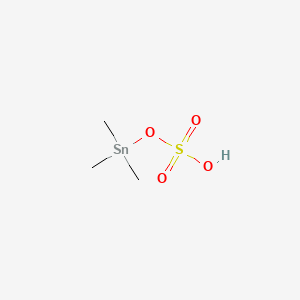
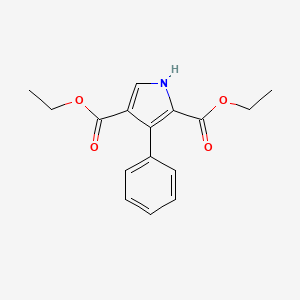

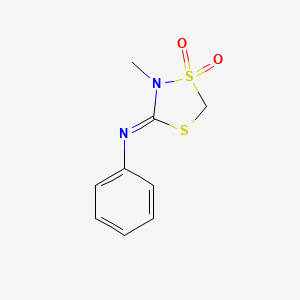
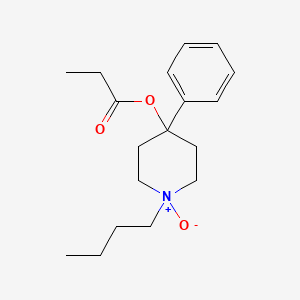
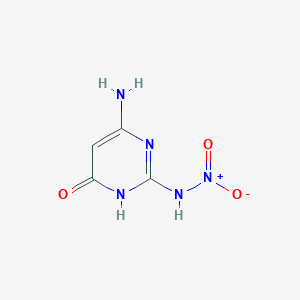
![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)
